4-Methylquinoline-3-carboxamide
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Overview
Description
4-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinoline-3-carboxamide typically involves the cyclization of an appropriate precursor. One common method is the reaction of aniline derivatives with aldehydes, followed by cyclization and subsequent functionalization to introduce the carboxamide group . Transition-metal catalyzed reactions, such as those involving palladium or copper, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize flow chemistry techniques and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methylquinoline-3-carboxamide has been explored for its potential in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and anti-proliferative properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various disease models .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide: Shares the quinoline core structure but lacks the methyl group at the 4-position.
4-Aminoquinoline: Contains an amino group instead of a carboxamide group at the 3-position.
Uniqueness
4-Methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
109391-70-0 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-8-4-2-3-5-10(8)13-6-9(7)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
VCEMMAYDZXDNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
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